molecular formula C20H16ClN5O2 B2701089 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251707-23-9

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2701089
CAS RN: 1251707-23-9
M. Wt: 393.83
InChI Key: ROMIMERMJXMLLS-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds related to 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide have been extensively studied for their potential in medicinal chemistry, particularly for their antimicrobial and antitumor activities. Novel pyridine and fused pyridine derivatives, including those with the triazolopyridine structure, have shown promise as antimicrobial and antioxidant agents due to their innovative heterocyclic compositions. These compounds have been subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, which suggest their potential as therapeutic agents. Furthermore, the synthesis of pyridotriazolopyrimidines as antitumor agents represents an important exploration of the therapeutic capabilities of these compounds, with some showing promising activity against cancer cell lines (Flefel et al., 2018; Abdallah et al., 2017).

Synthesis of Heterocyclic Compounds

The chemical synthesis of heterocyclic compounds containing the triazolopyridazine structure has been a subject of significant interest. These efforts are driven by the diverse pharmacological properties these compounds exhibit. Techniques include the preparation of pyrazolo-, triazolo-, tetrazolo-, diazepino-, oxazepino-, and thiazepinopyridazine derivatives, which are expected to possess considerable chemical and pharmacological activities. Such synthetic methodologies offer a versatile approach to generating novel compounds for further biological evaluation and potential drug development (Shalaby, 2003; El-Agrody et al., 2001).

properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-3-2-4-16(11-13)22-19(27)12-25-20(28)26-18(24-25)10-9-17(23-26)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMIMERMJXMLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide

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